Enhanced Carbonyl Hydration and Hydrogen-Bond Donation vs. Non-Amino Trifluoromethyl Ketones
The amino group in α-amino trifluoromethyl ketones significantly increases the hydration equilibrium constant compared to non-amino analogs, enhancing the compound's ability to act as a transition-state analog inhibitor. While 1,1,1-trifluoropropan-2-one (TFP) exists primarily in the keto form under aqueous conditions, amino-substituted derivatives exhibit a greater proportion of the gem-diol hydrate [1]. This hydrate form is crucial for mimicking the tetrahedral intermediate in serine and cysteine protease catalysis. Furthermore, the amino group provides additional hydrogen-bonding capacity, which is absent in simple trifluoromethyl ketones [2].
| Evidence Dimension | Extent of carbonyl hydration in aqueous solution |
|---|---|
| Target Compound Data | Amino-substituted trifluoromethyl ketones show decreased hydration with decreasing water content due to strong hydrogen bonding of acidic protons in unhydrated form to DMSO [1]. |
| Comparator Or Baseline | 1,1,1-Trifluoropropan-2-one (TFP) and 4-methoxy-substituted TFMKs exhibit increased hydration in DMSO-water mixtures up to 80 mol % DMSO [1]. |
| Quantified Difference | Opposite trend in hydration behavior: amino compounds hydrate less as water decreases; methoxy/alkyl compounds hydrate more. |
| Conditions | 19F NMR analysis in DMSO-D2O mixtures |
Why This Matters
The altered hydration profile directly impacts the compound's suitability for designing transition-state analog inhibitors, as the hydrate form is essential for binding to catalytic residues.
- [1] McDonald, R. S.; Teo, K.-C.; Stewart, R. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide. J. Chem. Soc., Perkin Trans. 2 1983, 297–299. View Source
- [2] Berlin, C. B.; Sidlow, E.; Zheng, C.; Kozlowski, M. C. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. J. Org. Chem. 2025. View Source
